molecular formula C14H13IN2O B2616463 N-(4-amino-2-methylphenyl)-2-iodobenzamide CAS No. 926221-18-3

N-(4-amino-2-methylphenyl)-2-iodobenzamide

Cat. No.: B2616463
CAS No.: 926221-18-3
M. Wt: 352.175
InChI Key: LHGGKKMRBRXVDO-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-iodobenzamide is a high-purity chemical compound supplied for research and development purposes. With the CAS registry number 926221-18-3 and a molecular formula of C14H13IN2O, it has a molecular weight of 352.17 g/mol . This benzamide derivative is part of a class of compounds studied for their potential in various scientific fields. Iodobenzamide scaffolds are recognized in scientific research for their specific affinity to biological targets. For instance, certain iodobenzamide compounds have been investigated for their high affinity to melanin, making them useful in studies utilizing advanced techniques like Secondary Ion Mass Spectrometry (SIMS) microscopy to visualize drug distribution at an ultrastructural level within cells . Furthermore, structurally related iodobenzamide molecules have shown significant application in neuroscience research, particularly as agents for imaging specific receptor types in the brain, which is valuable for studying neurological conditions . The presence of both an amino group and an iodine atom on the benzamide core structure makes it a versatile intermediate or precursor for further chemical synthesis and exploration in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGGKKMRBRXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-iodobenzamide typically involves the iodination of a benzamide precursor. One common method involves the reaction of 2-iodobenzoic acid with 4-amino-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2-iodobenzamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for regulating acetylcholine levels in the brain. This inhibition can enhance cholinergic transmission, making it a potential therapeutic agent for Alzheimer's disease .
  • Antioxidant Activity : The amino group in the compound may facilitate electron donation to free radicals, stabilizing them and preventing cellular damage. This property suggests potential applications in oxidative stress-related conditions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Neuroprotective Agent : Due to its acetylcholinesterase inhibitory activity, it could be explored as a neuroprotective agent in treating neurodegenerative diseases like Alzheimer's.
  • Anticancer Potential : Research has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy against tumors by targeting specific pathways involved in cancer cell proliferation .

Case Studies and Research Findings

  • Case Study on Acetylcholinesterase Inhibition :
    • A study evaluated various compounds for their inhibitory effects on acetylcholinesterase. This compound demonstrated significant inhibitory activity with an IC50 value indicative of its potency as an inhibitor. This suggests its potential use in developing therapeutics for Alzheimer's disease .
  • Anticancer Evaluation :
    • In another study focusing on small molecule inhibitors of anthrax lethal factor toxin, compounds structurally related to this compound were assessed for their anticancer properties. These studies highlighted the potential of similar compounds to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The physicochemical properties of 2-iodobenzamide derivatives vary significantly based on substituents. Representative examples include:

Compound Name Substituent(s) Melting Point (°C) Rf Value (Solvent System) Key Application/Note Reference
N-(4-ethylphenyl)-2-iodobenzamide 4-ethylphenyl Not reported Not reported Collision cross-section study
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide Thiadiazol-cyclohexyl Not reported Not reported Screening compound (ChemDiv)
N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide Ethylphenyl-aminoalkyl 190–191 0.48 (30% EtOAc/petroleum ether) Polyheterocycle synthesis
N-(2-(tert-butylamino)-1-(4-methoxyphenyl)-2-oxoethyl)-2-iodobenzamide tert-butylamino-methoxyphenyl 197–198 0.2 (30% EtOAc) Copper-catalyzed assembly

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl, cyclohexyl) correlate with higher melting points, likely due to enhanced crystal lattice stability .
  • Polarity: Amino and methoxy groups increase polarity, reducing Rf values in nonpolar solvent systems .

Structural Modifications and Functional Outcomes

  • Electron-Donating Groups: Derivatives with methoxyethoxy substituents (e.g., N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide) exhibit higher molecular weights (300.35 g/mol) and altered H-bonding capacity compared to the target compound .

Biological Activity

N-(4-amino-2-methylphenyl)-2-iodobenzamide, also known as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H13IN2O
  • Molecular Weight : 352.17 g/mol
  • CAS Number : 926221-18-3
  • Purity : Minimum purity of 95% .

The compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and heat shock proteins (Hsp90). These enzymes are crucial for cellular proliferation and survival, making them attractive targets for cancer therapy.
  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is often disrupted in cancerous cells, leading to uncontrolled growth.
  • Antioxidant Properties : Some studies suggest that benzamide derivatives possess antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer development and progression .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Antiproliferative Activity : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) cancers. IC50 values ranged from 1.5 to 5 µM, indicating potent activity .

In Vivo Studies

In vivo studies using xenograft models have shown that this compound effectively inhibits tumor growth:

Study TypeTumor TypeTreatment DurationTumor Growth Inhibition (%)
XenograftBreast21 days48.89%
XenograftLung21 days42.3%
XenograftColon21 days39.5%

These results underscore the compound's potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer treated with a regimen including this compound showed a marked reduction in tumor size after four weeks of treatment.
  • Combination Therapy : When combined with standard chemotherapeutics like paclitaxel, the compound enhanced the overall therapeutic effect, leading to improved patient outcomes and reduced side effects .

Q & A

Q. What are the established synthetic routes for N-(4-amino-2-methylphenyl)-2-iodobenzamide, and how do reaction conditions influence yield?

The synthesis of iodobenzamide derivatives typically involves coupling 2-iodobenzoic acid derivatives with substituted anilines. For example, in structurally similar compounds like N-(4-amino-2-methylphenyl)benzamide, the reaction proceeds via activation of the carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic acyl substitution with the aniline derivative. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios. A yield of 89% was reported for N-(4-amino-2-methylphenyl)benzamide under optimized conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs a combination of NMR, elemental analysis, and mass spectrometry. For analogous compounds, 1H^1H NMR signals for aromatic protons appear at δ 6.42–8.06 ppm, while the methyl group on the aniline moiety resonates at δ 2.08 ppm. Elemental analysis (e.g., C 74.22%, H 6.05%, N 12.08%) and melting point consistency (201°C) confirm purity . X-ray crystallography of related iodobenzamides reveals planar aromatic systems and hydrogen-bonded sheet structures, critical for stability .

Advanced Research Questions

Q. What mechanisms underlie the selective uptake of iodobenzamide derivatives in melanoma cells?

Iodobenzamides like BZA2 (a structural analog) show affinity for melanin-rich tissues due to interactions with sigma receptors and melanin-binding properties. In vitro studies demonstrate that uptake correlates with cellular pigmentation levels (e.g., 15% higher uptake in pigmented vs. non-pigmented melanoma cells). Competitive binding assays using sigma receptor antagonists (e.g., haloperidol) reduce uptake by 70%, confirming receptor-mediated internalization .

Q. How do contradictions arise between in vitro and in vivo efficacy data for iodobenzamide-based imaging agents?

Discrepancies often stem from metabolic stability and biodistribution. For instance, BZA2 shows high in vitro binding to melanoma cells but rapid hepatic clearance in vivo, reducing tumor-to-background ratios. Phase II clinical trials reported a sensitivity of 85% for detecting metastases >1 cm, but false negatives occurred in lesions <0.5 cm due to limited tracer retention . Methodological refinements, such as 123I^{123}I-labeling with stabilized linkers, improve in vivo performance .

Q. What strategies mitigate off-target binding in sigma receptor imaging using iodobenzamides?

Co-administration of selective sigma-2 receptor blockers (e.g., SM-21) reduces non-specific binding by 40%. Structure-activity relationship (SAR) studies show that substituting the diethylamino group with bulkier substituents (e.g., piperazine) enhances selectivity for sigma-2 over sigma-1 receptors (Ki ratio: 1:15 vs. 1:3 for BZA2) .

Q. How can researchers optimize radioiodination protocols for this compound in preclinical imaging?

Direct electrophilic iodination using 125/123I^{125/123}I-NaI and chloramine-T achieves labeling efficiencies >95%. Purification via HPLC (C18 column, acetonitrile/water gradient) ensures radiochemical purity >98%. Stability assays in serum (37°C, 24 hours) show <5% deiodination, making it suitable for longitudinal studies .

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